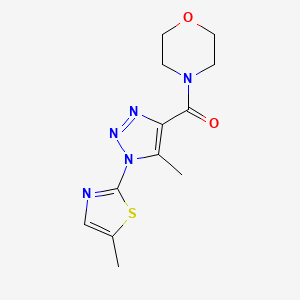
(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several notable functional groups, including a thiazole ring and a triazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms in the rings would result in a polar compound, which could have implications for its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing thiazole and triazole rings are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . The antimicrobial potential of similar compounds has been determined against various organisms .
Antiretroviral Activity
Ritonavir, an antiretroviral drug, also contains a thiazole ring . This suggests that our compound may also have potential applications in antiretroviral therapy.
Antifungal Activity
Abafungin, an antifungal drug, is another example of a biologically active compound that contains a thiazole ring . This indicates that our compound could also be explored for its antifungal properties.
Anticancer Activity
Compounds containing a thiazole ring have demonstrated anticancer activity . Similarly, 1,2,3-triazoles have been utilized in the development of several medicinal scaffolds that demonstrate anticancer activities .
Anti-inflammatory Activity
Thiazole derivatives have been found to act as anti-inflammatory agents . This suggests that our compound may also have potential anti-inflammatory applications.
Neuroprotective Activity
Thiazole derivatives have also been found to have neuroprotective effects . This suggests that our compound could potentially be used in the treatment of neurodegenerative diseases.
Anticonvulsant Activity
Thiazoles have been found to have anticonvulsant activity . This suggests that our compound may also have potential applications in the treatment of seizure disorders.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests that our compound could potentially be used in cancer therapy.
Mécanisme D'action
Propriétés
IUPAC Name |
[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-7-13-12(20-8)17-9(2)10(14-15-17)11(18)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCJPFANLAUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



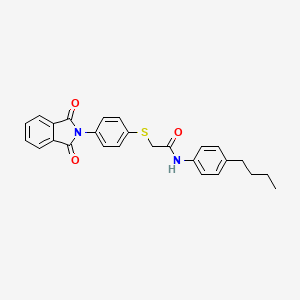
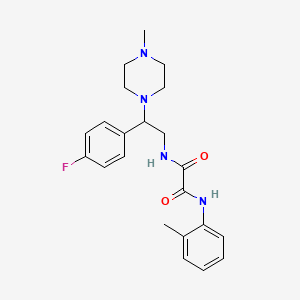
![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2673268.png)
![(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B2673269.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-chlorobenzoate](/img/structure/B2673272.png)

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B2673274.png)
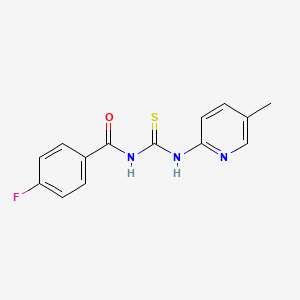
![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)
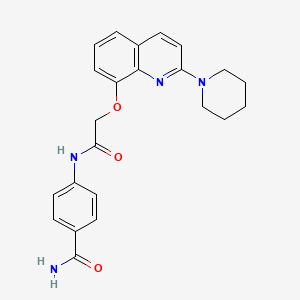
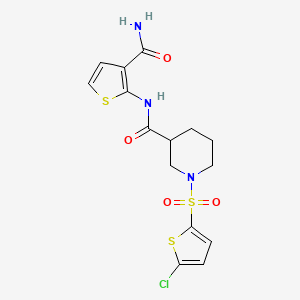
![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)